

Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cy7.5 maleimide	
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This technical guide provides an in-depth overview of the fluorescent dye **Cy7.5 maleimide**, a critical tool for researchers, scientists, and drug development professionals. This document outlines its core photophysical properties, provides detailed experimental protocols for its characterization and use, and illustrates its application in targeted biological imaging.

Core Photophysical Properties of Cy7.5 Maleimide

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye valued for its applications in deeptissue and in vivo imaging, where it benefits from reduced tissue autofluorescence. Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins and peptides. The following table summarizes the key quantitative data for **Cy7.5 maleimide** and its sulfonated analogue.

Property	Cy7.5 Maleimide	sulfo-Cyanine7.5 Maleimide
Quantum Yield (Φ)	0.10	0.21
Molar Extinction Coefficient (ε)	223,000 M ⁻¹ cm ⁻¹	222,000 M ⁻¹ cm ⁻¹
Excitation Maximum (λex)	788 nm	788 nm
Emission Maximum (λem)	808 nm	797 nm



Experimental Protocols

Accurate characterization and application of **Cy7.5 maleimide** rely on standardized experimental procedures. Below are detailed protocols for the determination of its quantum yield and extinction coefficient, as well as a method for protein conjugation.

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. The relative method, which involves comparison to a standard of known quantum yield, is a common and accessible approach.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- · Quartz cuvettes (1 cm path length)
- Cy7.5 maleimide solution of unknown quantum yield
- Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)
- Solvent (e.g., DMSO, PBS)

Procedure:

- Prepare a series of dilutions for both the Cy7.5 maleimide and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.



- Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the Cy7.5 maleimide and the standard.
- Calculate the quantum yield of the **Cy7.5 maleimide** using the following equation:

 Φ sample = Φ standard * (msample / mstandard) * (η 2sample / η 2standard)

Where:

- Ф is the quantum yield
- o m is the slope from the plot of integrated fluorescence intensity vs. absorbance
- \circ η is the refractive index of the solvent

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- Cy7.5 maleimide



Solvent (e.g., DMSO)

Procedure:

- Prepare a stock solution of Cy7.5 maleimide by accurately weighing a small amount of the dye and dissolving it in a known volume of solvent.
- Prepare a series of dilutions from the stock solution.
- Measure the absorbance of each dilution at the absorption maximum (λmax) of Cy7.5 maleimide (~788 nm).
- Plot the absorbance versus the concentration of the dilutions.
- Determine the slope of the line, which represents the molar extinction coefficient (ε)
 according to the Beer-Lambert law (A = εcl), where the path length (l) is typically 1 cm.

Protein Labeling with Cy7.5 Maleimide

This protocol describes the conjugation of **Cy7.5 maleimide** to a protein via its cysteine residues.

Materials:

- Protein solution (in an amine-free buffer, e.g., PBS, pH 7.0-7.5)
- Cy7.5 maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

 Reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step is optional but recommended to ensure the availability of free thiol groups.

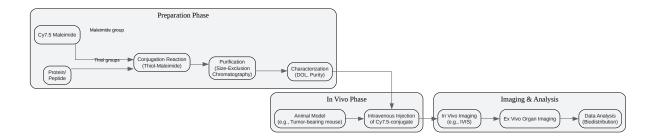


- Prepare a stock solution of **Cy7.5 maleimide** in DMSO or DMF (e.g., 10 mg/mL).
- Add the Cy7.5 maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the unreacted dye.
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Visualizing Biological Processes with Cy7.5 Maleimide

The utility of **Cy7.5 maleimide** is best demonstrated in its application to visualize complex biological events. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a typical experimental workflow for in vivo imaging.

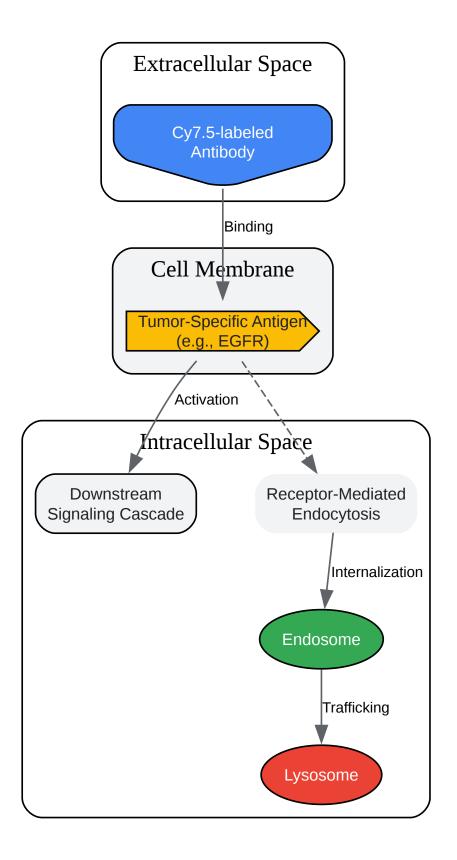




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Experimental workflow for in vivo imaging using a Cy7.5-labeled protein/peptide.





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Targeted delivery of a Cy7.5-labeled antibody to a tumor cell antigen.



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